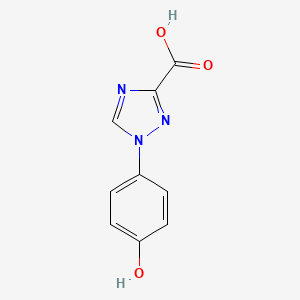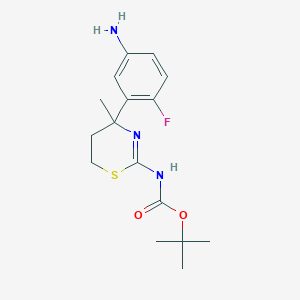
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine, chlorine, and fluorine atoms in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with suitable reagents. One common method includes the reaction of 4,5-difluoro-2-nitroaniline with bromine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4,5-difluoro-1H-benzimidazole
- 6-Bromo-2-chloro-1H-benzimidazole
- 4,5-Difluoro-1H-benzimidazole
Uniqueness
6-Bromo-2-chloro-4,5-difluoro-1H-benzimidazole is unique due to the presence of multiple halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the benzimidazole ring makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H2BrClF2N2 |
|---|---|
Molekulargewicht |
267.46 g/mol |
IUPAC-Name |
6-bromo-2-chloro-4,5-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H2BrClF2N2/c8-2-1-3-6(5(11)4(2)10)13-7(9)12-3/h1H,(H,12,13) |
InChI-Schlüssel |
HZNABRHWVDRLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1Br)F)F)N=C(N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



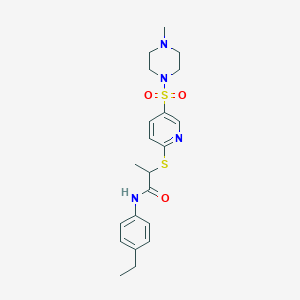

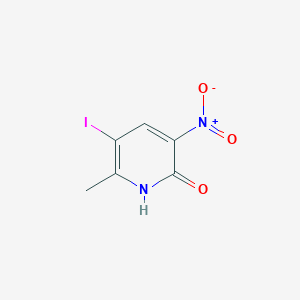

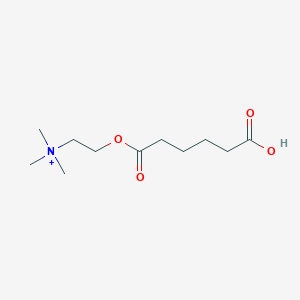

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate](/img/structure/B15205459.png)

